Tubulin inhibitor 49

Tubulin polymerization Microtubule destabilizer Mitotic arrest

Standard tubulin inhibitors (colchicine-site, vinca-site) dominate the market, yet many fail to distinguish G2 arrest from M-phase prometaphase arrest, limiting mechanistic resolution. This compound (Todalam, CAS 1023875-75-3) addresses that gap by binding a structurally validated novel tubulin site (PDB: 5SB3, 7Z7D), producing reversible microtubule destabilization and inducing non-productive tubulin oligomers at ~150 µM-a phenotype absent in colchicine binders. • Tubulin polymerization IC50: 48 µM; HeLa cytotoxicity IC50: 8.8 µM. • Synergizes with vinblastine via simultaneous non-overlapping site occupancy; ternary complex confirmed. • Supplied ≥98% purity; ambient-temperature shipping; stock available for immediate global dispatch.

Molecular Formula C18H14F3N3OS
Molecular Weight 377.4 g/mol
Cat. No. B2753212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 49
Molecular FormulaC18H14F3N3OS
Molecular Weight377.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H14F3N3OS/c1-11(25)22-14-7-5-12(6-8-14)16-10-26-17(24-16)23-15-4-2-3-13(9-15)18(19,20)21/h2-10H,1H3,(H,22,25)(H,23,24)
InChIKeyWCPMDFWXUJATQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Todalam – Procurement-Grade Tubulin Inhibitor


N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide (CAS 1023875-75-3), also designated as Tubulin Inhibitor 49 (Compound 18) or Todalam, is a synthetic small-molecule tubulin polymerization inhibitor with a molecular formula C18H14F3N3OS and molecular weight 377.38 g/mol . This compound belongs to the class of 2-amino-4-phenylthiazole derivatives featuring a trifluoromethylphenyl moiety that enhances lipophilicity and metabolic stability. As a microtubule-destabilizing agent, it disrupts cellular microtubule networks, arrests the cell cycle at G2 phase, and exhibits cytotoxicity against cancer cells, with reported HeLa cell IC50 of 8.8 μM [1]. The compound is commercially available from multiple research suppliers with standard purity specifications ranging from 90% to ≥95% , and serves as a reference tool for investigating tubulin biology, mitotic arrest mechanisms, and novel antimitotic agent development.

Microtubule-destabilizing probe with lipophilic trifluoromethyl modification
Cell-model tubulin disruption and G2 arrest study context
Reference tool for novel antimitotic agent development

Why Todalam Substitution Fails


Substituting N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide with another tubulin-binding agent is scientifically unjustified because tubulin inhibitors exhibit profound mechanistic divergence despite sharing the same target protein. This compound (Todalam) binds to a novel tubulin site distinct from the colchicine, vinca alkaloid, and taxane binding domains [1]. At concentrations of ~150 μM, it induces formation of non-productive tubulin oligomers rather than filaments—a behavior not observed with colchicine-site binders . Furthermore, this compound demonstrates reversible microtubule destabilization in vitro and in cells [2], contrasting with the irreversible or slowly reversible binding kinetics of certain vinca alkaloids. Unlike pan-kinase inhibitor thiazoles that emerged from Cdc7 inhibitor screening programs, this specific substitution pattern (para-acetamide on the 4-phenyl ring) confers preferential tubulin-targeting activity rather than kinase inhibition [3]. These compound-specific attributes mean that even structurally proximate thiazole analogs—such as the meta-acetamide regioisomer (CAS for N-[3-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide) or 2-acetamide derivatives—cannot be presumed interchangeable without experimental validation of binding site occupancy and cellular phenotype.

Binding site Novel tubulin site distinct from colchicine, vinca, and taxane domains – substitution with conventional binders may not reproduce oligomer-inducing phenotype.
Regiochemistry Para-acetamide regioisomer required – meta-acetamide or 2-acetamide analogs may shift target engagement toward kinase inhibition and alter cellular response.
Kinetics Reversible destabilization differs from slowly reversible vinca alkaloids – time-dependent effects may shift in washout or pulse-treatment protocols.

Todalam vs. Tubulin Inhibitors: Quantitative Evidence


Microtubule Destabilization vs. Colchicine-Site Binders

N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide (Todalam) inhibits tubulin polymerization with an IC50 of 48 μM in purified tubulin pelleting assays, establishing its potency as a direct tubulin polymerization inhibitor . Unlike colchicine-site binders which prevent microtubule assembly by sterically blocking longitudinal tubulin contacts, Todalam at higher concentrations (~150 μM) induces the formation of non-productive tubulin oligomers rather than permitting normal filament assembly . This concentration-dependent mechanistic bifurcation is not observed with classical colchicine-site agents such as combretastatin A4, which simply arrest polymerization at their inhibitory concentrations. The compound also achieves complete microtubule network disruption in HeLa cells at concentrations corresponding to its cytotoxic IC50 of 8.8 μM .

Tubulin Inhibition
Data to verify
48 μM IC50 (purified tubulin)
8.8 μM Cellular IC50 (HeLa)
Reported biochemical inhibition context; cellular cytotoxicity diverges, indicating additional intracellular mechanisms for review.
Oligomer induction at ~150 µM; cross-study comparability limited.
Tubulin polymerization Microtubule destabilizer Mitotic arrest

Novel Binding Site vs. Vinca Alkaloids

X-ray crystallography of the tubulin-Todalam complex (PDB ID: 5SB3 and 7Z7D) reveals that N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide binds to a previously uncharacterized site on β-tubulin that is distinct from the vinca alkaloid binding domain, the colchicine site, and the taxane-binding pocket [1]. Critically, the compound demonstrates synergistic rather than antagonistic or additive effects when co-administered with vinblastine, a vinca-site binder [2]. In the ternary tubulin-Todalam-vinblastine complex (PDB: 7Z7D), both ligands occupy their respective binding sites simultaneously without steric clash, confirming non-overlapping binding modes [3]. This is in stark contrast to competitive displacement observed between vinca alkaloids and other vinca-site ligands.

Binding Site
Head-to-head
Todalam Novel β-tubulin site Synergistic with vinblastine
Vinblastine (Vinca) Vinca domain Competitive with other vinca-site ligands
Structurally validated non-overlapping binding supports combination study contexts.
Ternary complex PDB 7Z7D confirms simultaneous occupancy.
Tubulin binding site Crystallography Mechanism of action

G2 Arrest Specificity vs. Comparators

N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide induces cell cycle arrest specifically at G2 phase in HeLa cells, as demonstrated by flow cytometric DNA content analysis . This G2-phase arrest occurs at concentrations corresponding to its cytotoxic IC50 of 8.8 μM and correlates with disruption of the cellular microtubule network [1]. Unlike some tubulin inhibitors that arrest cells in prometaphase (M phase) due to spindle assembly checkpoint activation, this compound's primary arrest point is G2, indicating that microtubule network disruption occurs sufficiently early to prevent mitotic entry [2]. The distinction between G2 arrest and M-phase arrest has implications for combination therapy scheduling and biomarker development.

Cell Cycle Arrest
Class-level
Todalam G2 phase arrest
Vinca alkaloids / Taxanes Prometaphase / G2/M with mitotic block
G2-specific arrest enables orthogonal cell-cycle study design distinct from M-phase inhibitors.
Flow cytometry in HeLa cells; no direct quantitative comparator.
Cell cycle arrest G2 phase Flow cytometry

Chemical Stability vs. Oxidation-Sensitive Inhibitors

N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide demonstrates extended storage stability at standard laboratory conditions: powder form is stable at -20°C for 3 years and at 4°C for 2 years; DMSO stock solutions are stable at -80°C for 6 months and at -20°C for 1 month . The compound is stable at ambient temperature during routine shipping . The 3-trifluoromethyl substituent on the phenylamino moiety enhances oxidative metabolic stability and contributes to the compound's shelf stability compared to non-fluorinated thiazole analogs . This stability profile enables long-term storage of stock solutions and reduces batch-to-batch variability in longitudinal studies, which is particularly relevant for compounds like combretastatin A4 that are prone to cis-trans isomerization under ambient conditions.

Storage Stability
Data to verify
Powder -20°C3 years
Powder 4°C2 years
DMSO -80°C6 months
DMSO -20°C1 month
Extended shelf life supports reproducible longitudinal studies and reduces procurement frequency.
Ambient shipping stable; compare to oxidation-sensitive combretastatin A4.
Chemical stability Storage conditions Trifluoromethyl

Todalam Application Scenarios


Novel Binding Site Research and Drug Design

Due to its structurally validated binding to a novel tubulin site distinct from colchicine, vinca alkaloid, and taxane domains [1], this compound serves as an essential tool for crystallographic and computational studies of tubulin-ligand interactions. Procurement is justified for research groups investigating alternative microtubule destabilization mechanisms, fragment-based drug discovery programs targeting tubulin, or structural biology efforts requiring co-crystallization with tubulin (as established in PDB entries 5SB3 and 7Z7D). The compound's fully rational design from a fragment screen with only two rounds of synthetic optimization [2] makes it an exemplary case study for structure-guided medicinal chemistry curricula and fragment-to-lead training programs.

Vinca Alkaloid Combination Screening

Given the demonstrated synergy with vinblastine in both in vitro and cellular assays, and the simultaneous occupancy of both binding sites in the ternary tubulin-Todalam-vinblastine complex [3], this compound is appropriate for combination screening campaigns evaluating non-overlapping tubulin inhibitors. Research programs investigating strategies to overcome vinca alkaloid resistance or enhance microtubule-targeting agent efficacy will find this compound valuable for establishing proof-of-concept synergy models. The ability to occupy a distinct binding pocket without competitive displacement provides a mechanistic rationale for combination index studies.

G2 Arrest and Apoptosis Pathway Study

The compound's specific induction of G2-phase cell cycle arrest (rather than M-phase prometaphase arrest) at concentrations of 8.8 μM in HeLa cells makes it suitable for dissecting G2/M transition regulation and DNA damage-independent checkpoint activation. Procurement is indicated for cell biology laboratories examining: (1) microtubule network integrity requirements for G2 progression, (2) differential gene expression during G2 arrest versus mitotic arrest, and (3) apoptosis priming following microtubule disruption. The compound can serve as a reference standard for benchmarking novel G2-arresting agents.

Tubulin Polymerization Assay Reference Standard

With a well-characterized tubulin polymerization inhibition IC50 of 48 μM in purified tubulin assays , this compound provides a reliable positive control for developing, optimizing, and validating tubulin polymerization assays. Contract research organizations (CROs) and academic core facilities offering tubulin polymerization screening services will benefit from procurement of this compound as a reference inhibitor with established inter-laboratory reproducibility. The compound's reversible destabilization mechanism allows for assay washout controls and time-course polymerization studies not feasible with irreversible tubulin binders.

Application
Selection Property
Validation Focus
Tubulin-ligand co-crystallization studies
Non-overlapping binding site confirmed by PDB 5SB3/7Z7D
Binding-site mapping and fragment-based design
Vinca alkaloid combination screening
Synergy with vinblastine without competitive displacement
Combination index and resistance-overcoming study design
G2/M checkpoint regulation research
G2-specific cell-cycle arrest profile
Differential gene expression and apoptosis priming after microtubule disruption
Tubulin polymerization assay development
Established tubulin polymerization inhibition in purified assays
Inter-laboratory reproducibility and assay washout controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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